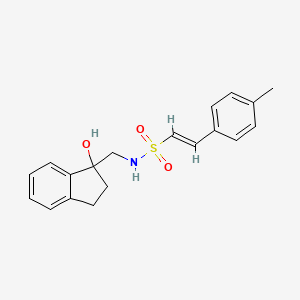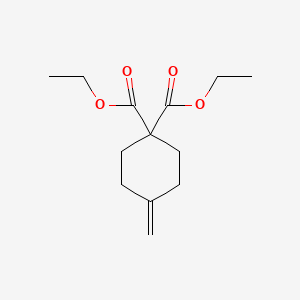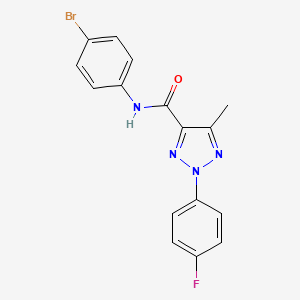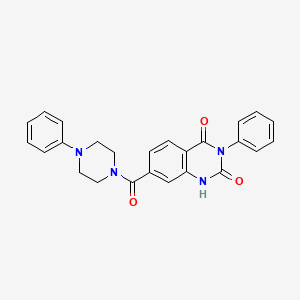![molecular formula C19H21N5O2S B2973198 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 733787-53-6](/img/structure/B2973198.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a novel compound that has been synthesized and evaluated for various activities .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The first step of the synthesis involves an aniline derivative reaction with 2-chloroacetyl chloride to form the corresponding 2-chloro-N-arylacetamide .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and 2D NMR . The structures were solved in a space group Pca2 1 and P2 1 for 1 and 2, respectively, with ShelXS-2013 .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitory activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the yield, melting point, and IR spectrum have been reported .Scientific Research Applications
Potential in Herbicide Development
A study focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights the significance of compounds like "2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide" in understanding the metabolism and mode of action of herbicides. These compounds are essential for studies on their metabolism in agricultural contexts, suggesting a potential application in developing more efficient and safer herbicides (Latli & Casida, 1995).
Role in Analyzing Capsaicinoids Structure
Research into the structure of capsaicinoids, which are compounds known for their analgesic properties, has benefited from the study of related acetamide structures. A study determining the crystal structure of a capsaicinoid analogue sheds light on the relationship between structure and function, potentially guiding the synthesis of new analgesic compounds (Park et al., 1995).
Synthesis and Biological Screening
The synthesis and biological screening of derivatives related to "2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide" have been explored for their activity against enzymes like acetylcholinesterase. This research demonstrates the compound's relevance in developing treatments for conditions associated with enzyme dysfunction (Rehman et al., 2013).
Fluorescence Properties for Bioimaging
The fluorescence properties of certain acetamide derivatives have been studied for potential bioimaging applications. Research on compounds such as "2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide" could inform the development of new fluorescent markers for medical imaging, enhancing diagnostic capabilities (Karmakar et al., 2007).
Mechanism of Action
Future Directions
The compound shows promising results in urease inhibitory activities, making it a potential candidate for further evaluation . The pharmacophore hybridization approach used for the design of this compound is widely used for the design of drug-like small molecules with anticancer properties . Therefore, future research could focus on exploring its potential in other therapeutic areas.
properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-8-9-15(13(2)10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-6-4-5-7-16(14)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFVMTSYTCKRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)


![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)
![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)





![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)